molecular formula C30H32P2 B13829653 2,5-Bis(Diphenylphosphino)hexane

2,5-Bis(Diphenylphosphino)hexane

Cat. No.: B13829653
M. Wt: 454.5 g/mol
InChI Key: PDXNCYRUWZPRJX-UHFFFAOYSA-N
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Description

(2R,5R)-2,5-Bis(diphenylphosphino)hexane is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a hexane backbone, allows it to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Bis(diphenylphosphino)hexane typically involves the following steps:

    Starting Materials: The synthesis begins with (R,R)-2,5-hexanediol.

    Phosphination: The diol is reacted with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups.

    Purification: The product is purified using column chromatography to obtain the desired chiral ligand.

Industrial Production Methods

In an industrial setting, the production of (2R,5R)-2,5-Bis(diphenylphosphino)hexane follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of (R,R)-2,5-hexanediol and chlorodiphenylphosphine are used.

    Automated Reaction Systems: Automated systems ensure precise control of reaction conditions, such as temperature and pressure.

    High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for efficient purification.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Bis(diphenylphosphino)hexane undergoes various types of reactions, including:

    Coordination Reactions: It forms complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The ligand can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another ligand.

Common Reagents and Conditions

    Coordination Reactions: Typically carried out in solvents like dichloromethane or toluene, under an inert atmosphere.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Substitution: Reagents like halides or other phosphines are employed under controlled conditions.

Major Products

    Metal Complexes: The primary products are metal-ligand complexes used in catalysis.

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Ligands: Result from substitution reactions.

Scientific Research Applications

(2R,5R)-2,5-Bis(diphenylphosphino)hexane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of chiral molecules that are biologically active.

    Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral purity.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (2R,5R)-2,5-Bis(diphenylphosphino)hexane exerts its effects involves:

    Coordination with Metals: The diphosphine ligand coordinates with transition metals, forming a stable complex.

    Catalytic Activity: The metal-ligand complex facilitates various catalytic reactions by providing a chiral environment, leading to high enantioselectivity.

    Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which are transformed into chiral products.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.

    (S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.

    DIPAMP: A chiral diphosphine ligand with a different backbone structure.

Uniqueness

(2R,5R)-2,5-Bis(diphenylphosphino)hexane is unique due to its hexane backbone, which provides a different steric environment compared to other ligands like ®-BINAP and DIPAMP. This uniqueness allows it to achieve high enantioselectivity in specific catalytic reactions where other ligands may not be as effective.

Properties

IUPAC Name

5-diphenylphosphanylhexan-2-yl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNCYRUWZPRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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